(E)-5-O-Cinnamoylquinic Acid: A Technical Guide to its Natural Sources, Analysis, and Biological Significance
(E)-5-O-Cinnamoylquinic Acid: A Technical Guide to its Natural Sources, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-O-Cinnamoylquinic acid is a member of the diverse family of hydroxycinnamoyl-quinic acids (HCQAs), a group of phenolic compounds widely distributed in the plant kingdom. While less studied than its caffeoylquinic acid counterparts, this compound and its isomers are gaining interest for their potential bioactivities. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for (E)-5-O-cinnamoylquinic acid and related compounds. It details experimental protocols for extraction and quantification and explores the potential biological signaling pathways associated with this class of molecules. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding and further research.
Introduction
Hydroxycinnamoyl-quinic acids (HCQAs) are esters formed between a hydroxycinnamic acid (such as p-coumaric, caffeic, or ferulic acid) and quinic acid. These compounds are synthesized in plants through the phenylpropanoid pathway and are involved in various physiological processes, including defense against pathogens and UV radiation. (E)-5-O-Cinnamoylquinic acid is a specific isomer within this family, characterized by the esterification of the cinnamoyl group at the 5-position of the quinic acid moiety. While the biological activities of many HCQAs, particularly caffeoylquinic acids, are well-documented, the specific roles and therapeutic potential of cinnamoylquinic acid esters are an emerging area of research.
Natural Sources and Distribution
(E)-5-O-Cinnamoylquinic acid and its isomers are found in various plant species, often as minor components alongside more abundant phenolic compounds. The distribution can vary significantly between different plant parts, such as leaves, fruits, and flowers.
Quantitative Data on Cinnamoylquinic Acid Derivatives in Plant Sources
Direct quantitative data for (E)-5-O-Cinnamoylquinic acid is limited in the current literature. However, data for closely related cinnamoylquinic acid derivatives, such as p-coumaroylquinic acid isomers, have been reported in several plant species. The following tables summarize the available data for these related compounds, providing an indication of potential sources and concentrations.
Table 1: Concentration of p-Coumaroylquinic Acid Isomers in Cherimoya Leaves
| Compound | Concentration (mg/g of extract) | Plant Part |
| 5-p-coumaroylquinic acid isomer 1 | Not specified, but identified | Leaves |
| 5-p-coumaroylquinic acid isomer 2 | Not specified, but identified | Leaves |
Data extracted from a study on the phenolic composition of Cherimoya leaves, which identified these isomers for the first time in this plant material.
Table 2: Cinnamic Acid Content in Fresh Bamboo Shoots (Dendrocalamus hamiltonii)
| Compound | Fraction | Concentration (mg/10g) |
| Cinnamic acid | Free Phenolic Extract | 0.75 |
This table indicates the presence of the precursor cinnamic acid in bamboo shoots, suggesting the potential for the presence of its quinic acid esters.
Table 3: Caffeoylquinic and Feruloylquinic Acids in Purple Sweet Potato (Ipomoea batatas)
| Compound Class | Number of Identified Compounds |
| mono-Cinnamoylquinic acids (CiQA) | 8 |
| di-Cinnamoylquinic acids (di-CiQA) | 14 |
| tri-Cinnamoylquinic acids (tri-CiQA) | 5 |
A study on purple sweet potato roots identified a significant number of cinnamoylquinic acid derivatives, including those containing feruloyl moieties, highlighting this as a potentially rich source.[1]
Experimental Protocols
Extraction of Cinnamoylquinic Acids from Plant Material
The following protocol is a generalized method for the extraction of HCQAs, including (E)-5-O-cinnamoylquinic acid, from plant tissues. Optimization may be required depending on the specific plant matrix.
Objective: To extract phenolic compounds, including cinnamoylquinic acids, from plant material for subsequent analysis.
Materials:
-
Fresh or freeze-dried plant material (e.g., leaves, peels, roots)
-
Methanol (B129727) or ethanol (B145695) (HPLC grade)
-
Formic acid or acetic acid
-
Deionized water
-
Mortar and pestle or a laboratory blender
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize 1-5 g of fresh plant material or 0.1-0.5 g of dried, powdered material.
-
Extraction: Add 10-20 mL of 80% methanol (or ethanol) containing 0.1% formic acid to the homogenized sample.
-
Sonication/Maceration: Sonicate the mixture for 30 minutes in an ultrasonic bath or macerate with constant stirring for 2 hours at room temperature, protected from light.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Re-extraction (Optional): Repeat the extraction process (steps 2-5) on the pellet to maximize yield and pool the supernatants.
-
Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Purification (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the concentrated extract (redissolved in a small volume of water) onto the cartridge. c. Wash the cartridge with deionized water to remove sugars and other polar impurities. d. Elute the phenolic compounds with methanol.
-
Final Preparation: Evaporate the methanol from the eluate and redissolve the residue in a known volume of the initial mobile phase for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
Objective: To separate, identify, and quantify (E)-5-O-cinnamoylquinic acid and its isomers.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 5% B
-
5-30 min: 5% to 40% B
-
30-35 min: 40% to 95% B
-
35-40 min: Hold at 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV-Vis (PDA): Monitor at 280 nm and 320 nm.
-
MS (ESI-): Scan in negative ion mode over a mass range of m/z 100-1000. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the deprotonated molecule [M-H]⁻ of 5-O-cinnamoylquinic acid (C16H18O7, expected m/z 337.09).
-
Quantification:
-
Prepare a calibration curve using a certified standard of (E)-5-O-cinnamoylquinic acid at a minimum of five different concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
While research specifically targeting (E)-5-O-cinnamoylquinic acid is limited, studies on related cinnamoylquinic acids, such as feruloylquinic acids, have demonstrated potential biological activities, particularly in the context of neurogenesis.
Neurogenesis Promotion
Recent studies have shown that certain cinnamoylquinic acid derivatives can promote the proliferation and differentiation of neural stem cells (NSCs). For instance, 3,4,5-tri-feruloylquinic acid (TFQA) has been observed to enhance neurogenesis in murine NSCs.
Potential Signaling Pathway: ErbB Signaling
Microarray analyses of NSCs treated with cinnamoylquinic acids have implicated the ErbB signaling pathway as a potential mediator of their neurogenic effects. The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. Activation of this pathway by cinnamoylquinic acids may lead to the downstream activation of the AKT and MAPK signaling cascades, which are known to regulate these cellular processes.
Caption: Proposed ErbB signaling pathway activated by cinnamoylquinic acids in neural stem cells.
Conclusion
(E)-5-O-Cinnamoylquinic acid represents an intriguing, yet understudied, member of the HCQA family. While specific data on its natural abundance and biological activities are still emerging, related compounds show promise, particularly in the area of neurogenesis. The methodologies outlined in this guide provide a framework for researchers to further investigate the distribution and therapeutic potential of this and other cinnamoylquinic acid derivatives. Future studies should focus on the systematic screening of plant sources, particularly within the Asteraceae and Ipomoea genera, and the elucidation of the specific molecular mechanisms underlying the bioactivities of these compounds. Such efforts will be crucial for unlocking their potential in drug development and functional food applications.
